molecular formula C9H18O2 B2696591 (1-Methoxycycloheptyl)methanol CAS No. 1877911-09-5

(1-Methoxycycloheptyl)methanol

Cat. No. B2696591
CAS RN: 1877911-09-5
M. Wt: 158.241
InChI Key: JIPPHBJFGSRPOV-UHFFFAOYSA-N
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Description

(1-Methoxycycloheptyl)methanol is a chemical compound with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . It is a derivative of methanol, where a methoxy group is attached to a cycloheptyl ring .


Molecular Structure Analysis

The molecular structure of this compound includes a methoxy group attached to a cycloheptyl ring . The molecule contains a total of 49 bond(s) . The InChI code for a similar compound, furan-3-ylthis compound, is InChI=1S/C13H20O3/c1-15-13(7-4-2-3-5-8-13)12(14)11-6-9-16-10-11/h6,9-10,12,14H,2-5,7-8H2,1H3 .

Scientific Research Applications

Methanol as a Probe in Surface Chemistry

Methanol has been employed as a “smart” molecule to study the surface sites of metal oxide catalysts, such as ceria nanocrystals with well-defined surface planes. The adsorption and desorption of methanol on these nanocrystals provide insights into the nature of surface sites, which is crucial for understanding catalyst activity and designing better catalytic systems (Wu et al., 2012).

Methanol in Environmental Chemistry

Methanol is used in environmental chemistry as a means to measure the yield of *OH radicals produced in the photolysis of H2O2 in aqueous solutions. This process is significant for understanding the mechanisms of water purification and the environmental fate of pollutants (Goldstein et al., 2007).

Catalytic Conversion Processes

The catalytic conversion of CO2 and CO to methanol via hydrogenation processes on copper surfaces has been extensively studied. Understanding these mechanisms is vital for developing efficient strategies for carbon capture and utilization, converting greenhouse gases into valuable chemicals (Grabow & Mavrikakis, 2011).

Methanol as a Hydrogen Donor

Methanol acts as a hydrogen donor in reactions catalyzed by complexes of rhodium, iridium, ruthenium, and osmium, especially for the reduction of ketones to alcohols. This application highlights methanol's role in facilitating various organic transformations, contributing to the synthesis of pharmaceuticals and fine chemicals (Smith & Maitlis, 1985).

Renewable Chemical Feedstock

Methanol is recognized as an abundant, renewable chemical feedstock, with its use as a one-carbon building block in fine chemical synthesis being notably underdeveloped. Recent studies have showcased methanol's potential in direct C–C coupling with allenes, demonstrating its versatility and economic advantages for sustainable chemical synthesis (Moran et al., 2011).

Methanol in Organic Synthesis

The utilization of methanol as a C1 source for the formation of various chemical bonds is crucial in organic synthesis, drug discovery, and the production of fine chemicals. This encompasses methylation, methoxylation, and formylation reactions, underscoring methanol's role in enhancing the complexity and functionality of organic molecules (Natte et al., 2017).

properties

IUPAC Name

(1-methoxycycloheptyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-11-9(8-10)6-4-2-3-5-7-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPPHBJFGSRPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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